molecular formula C15H8Br2O B11966213 10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one CAS No. 137837-76-4

10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one

Cat. No.: B11966213
CAS No.: 137837-76-4
M. Wt: 364.03 g/mol
InChI Key: RALNTXVWKBRYDU-UHFFFAOYSA-N
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Description

10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one is a chemical compound with the molecular formula C15H8Br2O. It is known for its unique structure, which includes two bromine atoms attached to a dibenzo cycloheptene core. This compound is often used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one typically involves the bromination of dibenzo cycloheptene derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one is used in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Studying its effects on cellular processes and potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The bromine atoms play a crucial role in its reactivity, facilitating interactions with biological molecules. The compound can modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 10-Bromo-5H-dibenzo(A,D)cyclohepten-5-one
  • 10,11-Dihydro-5H-dibenzo(A,D)cyclohepten-5-one
  • 10-Phenyl-5H-dibenzo(A,D)cyclohepten-5-one

Comparison: 10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one is unique due to the presence of two bromine atoms, which enhance its reactivity compared to similar compounds. This makes it more versatile in chemical synthesis and biological applications .

Properties

CAS No.

137837-76-4

Molecular Formula

C15H8Br2O

Molecular Weight

364.03 g/mol

IUPAC Name

9,10-dibromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one

InChI

InChI=1S/C15H8Br2O/c16-13-9-5-1-3-7-11(9)15(18)12-8-4-2-6-10(12)14(13)17/h1-8H

InChI Key

RALNTXVWKBRYDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3C2=O)Br)Br

Origin of Product

United States

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